molecular formula C22H23NO5 B2833814 8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one CAS No. 637751-78-1

8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2833814
CAS No.: 637751-78-1
M. Wt: 381.428
InChI Key: GQPQCJXHGVLEOY-UHFFFAOYSA-N
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Description

8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a diethylamino group, a benzodioxin moiety, and a hydroxy group attached to the chromen-4-one core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate.

    Attachment of the Chromen-4-one Core: The benzodioxin intermediate is then coupled with a chromen-4-one derivative.

    Introduction of the Diethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, H2 (hydrogen) with a catalyst

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Chromanol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as warfarin and dicoumarol share the chromen-4-one core and exhibit anticoagulant properties.

    Benzodioxin Derivatives: Compounds like 1,4-benzodioxane derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one is unique due to the combination of its structural features, which confer a distinct set of chemical reactivity and biological activity. The presence of the diethylamino group, benzodioxin moiety, and hydroxy group in a single molecule allows for versatile interactions with various biological targets and chemical reagents .

Properties

IUPAC Name

8-(diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-23(4-2)12-16-18(24)7-6-15-21(25)17(13-28-22(15)16)14-5-8-19-20(11-14)27-10-9-26-19/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQCJXHGVLEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
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8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
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8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
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8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
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8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
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8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one

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